3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine

Catalog No.
S12283891
CAS No.
M.F
C11H16ClN3O2S
M. Wt
289.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine

Product Name

3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine

IUPAC Name

3-(azepan-1-ylsulfonyl)-5-chloropyridin-4-amine

Molecular Formula

C11H16ClN3O2S

Molecular Weight

289.78 g/mol

InChI

InChI=1S/C11H16ClN3O2S/c12-9-7-14-8-10(11(9)13)18(16,17)15-5-3-1-2-4-6-15/h7-8H,1-6H2,(H2,13,14)

InChI Key

TZRXKPHYRKYBJC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Cl

3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine is a chemical compound with the molecular formula C11_{11}H16_{16}ClN3_3O2_2S. It features a pyridine ring substituted with a chlorine atom and a sulfonamide group linked to an azepane moiety. The compound's structure suggests potential reactivity and biological activity, making it of interest in medicinal chemistry and drug development .

Typical for sulfonamides and chloropyridines, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, facilitating the synthesis of derivatives.
  • Sulfonamide Formation: The sulfonyl group can react with amines to form sulfonamides, which are important in pharmaceutical applications.
  • Deprotonation: The amine group can be deprotonated to form a more reactive species that can engage in further reactions, such as acylation or alkylation.

These reactions highlight the compound's versatility in synthetic organic chemistry.

3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine has shown promise in biological studies, particularly as an inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis pathways. This inhibition is significant in cancer research, as targeting the NAD salvage pathway can affect tumor growth and survival . Additionally, compounds of similar structure have been investigated for their antimicrobial and anti-inflammatory properties, indicating a broader potential for therapeutic applications.

The synthesis of 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with 5-chloropyridin-4-amine, which is reacted with azepane and a sulfonyl chloride.
  • Reagents: Common reagents include base catalysts (e.g., triethylamine) to facilitate the reaction between the amine and sulfonyl chloride.
  • Reaction Conditions: The reaction is usually carried out under controlled temperature and solvent conditions to optimize yield and purity.

The detailed synthetic pathway may vary depending on specific laboratory protocols and desired purity levels .

The primary applications of 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine include:

  • Pharmaceutical Development: As a potential drug candidate targeting NAD metabolism, it may have implications in cancer therapy.
  • Biochemical Research: Used as a tool compound to study metabolic pathways involving NAD and related processes.
  • Chemical Probes: Its unique structure allows it to serve as a probe in various biochemical assays to understand protein interactions and enzyme activities.

Interaction studies involving 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine have focused on its binding affinity to target proteins involved in NAD metabolism. These studies often employ techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time interactions between the compound and target proteins.
  • Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of binding.

Such studies provide insights into the mechanism of action and efficacy of the compound as a therapeutic agent.

Several compounds share structural features with 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-Amino-3-chloropyridineAmino group at position 4Known for its use in dye manufacturing
1-(5-Chloropyridin-3-yl)-1,4-diazepaneDiazepane instead of azepaneExhibits different pharmacological profiles
N-[4-(phenylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)ureaSulfonamide linkageUsed in anti-cancer research

The uniqueness of 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine lies in its specific combination of a chlorinated pyridine with an azepane sulfonamide structure, which may confer distinct biological activities compared to its analogs.

This comprehensive overview highlights the significance of 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine in chemical research and potential therapeutic applications.

The synthesis of 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine represents a significant challenge in heterocyclic chemistry due to the complex nature of combining azepane ring systems with functionalized pyridine scaffolds [18]. Contemporary research has demonstrated that azepane-pyridine hybrid systems require specialized synthetic approaches that address the unique electronic and steric properties of both heterocyclic components [5]. The electron-deficient nature of pyridine rings, attributed to the sp²-hybridized nitrogen atom, creates substantial challenges for traditional electrophilic aromatic substitution reactions [21]. Furthermore, the seven-membered azepane ring introduces additional conformational complexity that must be carefully managed during synthetic transformations [33].

Recent advances in sulfonylation chemistry have revealed that azepane-1-sulfonyl chloride formation typically proceeds through the reaction of azepane with chlorosulfonic acid under controlled conditions . This methodology provides access to the key sulfonylating agent required for subsequent coupling reactions with chloropyridine derivatives [16]. The formation of azepane-1-sulfonyl chloride has been optimized to achieve yields of approximately 45% when conducted in dichloromethane at temperatures ranging from negative seventy degrees Celsius to room temperature [16]. The reaction mechanism involves nucleophilic attack of the azepane nitrogen on the electrophilic sulfur center of chlorosulfonic acid, followed by elimination of hydrogen chloride .

The coupling of azepane-1-sulfonyl chloride with 4-amino-5-chloropyridine derivatives requires careful consideration of reaction conditions to achieve optimal regioselectivity and yield . Research has demonstrated that sulfonamide bond formation between azepane sulfonyl chlorides and chloropyridine amines can be accomplished using base-mediated conditions, typically employing triethylamine or similar tertiary amines as hydrogen chloride acceptors [17]. The reaction proceeds through nucleophilic attack of the pyridine amine on the electrophilic sulfur center of the sulfonyl chloride, resulting in formation of the desired sulfonamide linkage [20].

Regioselective Chlorination Techniques in Pyridine Functionalization

Regioselective chlorination of pyridine derivatives represents a critical step in the synthesis of 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine, requiring precise control over substitution patterns to achieve the desired 5-chloro-4-amino substitution pattern [7] [8]. The Selectfluor-promoted chlorination methodology using lithium chloride as the chlorine source has emerged as a highly effective approach for introducing chlorine substituents into pyridine rings under mild conditions [7]. This method demonstrates remarkable regioselectivity that is strongly dependent upon the existing substituent pattern in the pyridine ring system [7].

The mechanistic pathway for Selectfluor-promoted chlorination involves generation of electrophilic chlorine species through interaction between Selectfluor and lithium chloride in dimethylformamide [7]. The regioselectivity of this transformation is governed by the electronic properties of the pyridine ring, with electron-donating substituents directing chlorination to positions ortho and para to the activating group [7]. Studies have revealed that this chlorination process occurs via a pyridine radical intermediate, which subsequently undergoes chlorine atom transfer to generate the chlorinated product [7].

Alternative chlorination strategies utilizing pyridine nitrogen-oxide intermediates have demonstrated exceptional regioselectivity for 2-position chlorination [8]. The pyridine nitrogen-oxide chlorination methodology provides practical access to 2-halo-substituted pyridines under mild reaction conditions [8]. This approach leverages the altered electronic distribution in pyridine nitrogen-oxides to direct electrophilic attack preferentially to the 2-position [8].

The redox-neutral dearomatization-rearomatization strategy has revolutionized meta-selective chlorination of pyridines through catalyst-free conditions [13]. This methodology enables highly regioselective meta-carbon-hydrogen functionalization including chlorination, bromination, and iodination of pyridines [13]. The process involves temporary disruption of the aromatic system through dearomatization, followed by halogenation at the activated meta-position and subsequent rearomatization to restore the pyridine ring [13].

MethodConditionsRegioselectivityYield (%)Reference
Selectfluor-promoted chlorinationLiCl, Selectfluor, DMF, mild conditionsHigh (position dependent on substituent pattern)Good to high yields [7]
Pyridine N-oxide chlorinationPyridine N-oxide, halogenating agent, mild conditionsHigh (2-position selective)Efficient yields [8]
Redox-neutral dearomatizationCatalyst-free, dearomatization-rearomatizationHigh (meta-position selective)Excellent yields [13]
Electrophilic chlorination with PCl5PCl5 with POCl3 as solvent, refluxModerate to high77-85% [39]

Microwave-Assisted Cyclocondensation Approaches

Microwave-assisted synthesis has emerged as a transformative technology for the construction of azepane-pyridine hybrid systems, offering significant advantages in reaction rate, yield, and selectivity compared to conventional heating methods [29] [30]. The application of microwave irradiation to cyclocondensation reactions enables uniform volumetric heating through dielectric heating mechanisms, resulting in faster and more selective transformations [31]. This approach is particularly valuable for the synthesis of complex heterocyclic systems where traditional heating methods may lead to decomposition or poor selectivity [32].

The microwave-assisted cyclocondensation of azepane derivatives with pyridine precursors has been demonstrated to proceed under significantly reduced reaction times compared to conventional thermal methods [40]. Research has shown that microwave irradiation at power levels of 200 watts for 4 minutes in the presence of potassium carbonate base can achieve excellent yields of azepine-appended pyridine derivatives [40]. The enhanced reaction rates observed under microwave conditions are attributed to the ability of microwave energy to directly heat the reaction mixture rather than relying on thermal conduction from external heating sources [29].

Heteropolyacid-catalyzed cyclocondensation reactions under microwave irradiation have demonstrated exceptional efficiency for the synthesis of nitrogen-containing heterocycles [10]. The use of phosphotungstic acid (H₃PW₁₂O₄₀) as a catalyst coupled with microwave irradiation allows for solvent-free reactions that can be completed in approximately 13 minutes [10]. This methodology provides a green synthetic approach that eliminates the need for organic solvents while achieving high yields and rapid reaction times [10].

The synthesis of 3-aryl-2-thioquinazolin-4(3H)-ones through microwave-assisted cyclocondensation has provided valuable insights into the optimization of heterocyclic synthesis [14]. Comparative studies have revealed that microwave irradiation with ethanol as solvent provides superior yields compared to solvent-free conditions, although reaction times are slightly longer [14]. The optimal conditions typically involve microwave irradiation at 245-280 watts with ethanol solvent, achieving completion in 2-3 minutes compared to 6 hours required for conventional heating [14].

Substrate TypeMicrowave ConditionsAdvantagesTemperature Range (°C)Reference
Anthranilic acid derivatives245-280 W, with ethanol solventReduced reaction time, better yields126-166 [14]
Heteropolyacid catalyzedH₃PW₁₂O₄₀ catalyst, solvent-free, 13 minRapid, high-yielding, solvent-free130-166 [10]
Pyridine-azepane hybrids200 W, 4 min, K₂CO₃ baseShort reaction time, excellent yieldsRoom temperature to 200 [40]
3-Aryl-2-thioquinazolinonesWith/without solvent, 2-3 minTime reduction, improved yieldsVariable [14]

Catalytic Systems for Sulfonamide Bond Formation

The development of efficient catalytic systems for sulfonamide bond formation has been crucial for advancing the synthesis of 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine and related compounds [11] [22]. Photosensitized nickel catalysis has emerged as a highly effective method for carbon-nitrogen bond formation between sulfonamides and aryl electrophiles [11]. This methodology provides generic access to a broad range of nitrogen-aryl and nitrogen-heteroaryl sulfonamide motifs through an energy-transfer mechanism wherein carbon-nitrogen bond reductive elimination occurs from a triplet excited nickel(II) complex [11].

The photocatalytic sulfonamidation process begins with oxidative addition of a nickel(0) complex into an aryl halide electrophile to generate a nickel(II)-aryl complex [22]. Subsequent ligand exchange with benzenesulfonamide and deprotonation forms a nickel(II)-aryl amido complex [22]. Simultaneously, irradiation of the iridium(III) photocatalyst produces a long-lived triplet photoexcited state that undergoes triplet-triplet energy transfer with the nickel complex [22]. The resulting triplet-excited-state species readily undergoes reductive elimination to deliver the nitrogen-aryl sulfonamide product while regenerating the nickel(0) catalyst [22].

Copper-catalyzed oxidative cross-coupling represents another significant advancement in sulfonamide synthesis, particularly for the formation of tertiary sulfonamide carbon(sp³)-nitrogen bonds [23]. This methodology utilizes alkyl boronic esters as coupling partners and demonstrates exceptional functional group tolerance under mild reaction conditions [23]. The success of this strategy relies on the unprecedented additive effects of silanol and sodium periodate, which facilitate the oxidative coupling process [23].

Palladium-catalyzed chlorosulfonylation reactions have provided an alternative approach for sulfonamide synthesis through cross-coupling with arylboronic acids [27]. This method involves the unexpected formation of arylsulfonyl chlorides in preference to sulfonate esters during the coupling process [27]. The chlorosulfonylation reaction exhibits significant functional group tolerance and can be performed under relatively mild conditions [27].

1-Hydroxybenzotriazole (HOBt)-catalyzed amidation of sulfonyl fluorides represents a breakthrough in broad-spectrum catalytic amidation methodology [24]. The experimental and mechanistic studies have revealed that HOBt serves as an outstanding nucleophilic catalyst to activate sulfur(VI)-fluorine bonds [24]. This catalytic system enables access to sterically hindered sulfonamides and sulfamates with excellent yields [24].

Catalyst SystemMechanismSubstrate ScopeEfficiencyReference
Nickel-photocatalyzedEnergy-transfer, triplet excited NiII complexAryl and heteroaryl halides99% yield, high functional group tolerance [11] [22]
Copper-catalyzed oxidative couplingC(sp³)-N bond formation with alkyl boronic estersTertiary sulfonamidesExcellent yields, mild conditions [23]
Palladium-catalyzed chlorosulfonylationCross-coupling with arylboronic acidsAryl chlorosulfatesGood yields with functional group tolerance [27]
HOBt-catalyzed amidationNucleophilic activation of S(VI)-F bondSulfonyl fluorides and fluorosulfatesExcellent yields, broad spectrum [24]

Green Chemistry Approaches to Reduce Byproduct Formation

The implementation of green chemistry principles in the synthesis of 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine has become increasingly important as the pharmaceutical industry seeks to minimize environmental impact while maintaining synthetic efficiency [25] [26]. Mechanochemical synthesis represents one of the most promising green chemistry approaches, offering metal-free, base-free, and oxidant-free conditions for sulfonamide formation [25]. The mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinate salts demonstrates exceptional sustainability metrics, including excellent atom economy, favorable E-factor, and high EcoScale scores [25].

The mechanochemical approach utilizes water-assisted grinding conditions with only potassium iodide (50 mol%) as an activator to achieve up to 92% yield in short reaction times [25]. This methodology successfully produces a library of alkyl and aryl vinyl sulfone derivatives with excellent functional group compatibility [25]. The advantages of this strategy include operational simplicity, short reaction times, and the elimination of metal catalysts, bases, oxidants, and organic solvents [25].

Solvent-free sulfonylation methodologies have demonstrated remarkable efficiency for the preparation of sulfonamides under ambient conditions [34]. Research has revealed that the sulfonylation of aniline and alcohols with p-toluenesulfonyl chloride can proceed without any catalyst, base, or solvent at room temperature [34]. This methodology achieves quantitative yields immediately upon mixing of reactants, representing an ideal green chemistry transformation [34].

The development of environmentally friendly sulfonyl fluoride synthesis using pentachlorobenzenethiol and potassium fluoride (SHC5/KF system) represents a significant advancement in sustainable synthetic methodology [12] [35]. This green synthetic process produces only non-toxic sodium and potassium salts as byproducts, resulting in minimal environmental impact [35]. The chemical reaction enables the environmentally friendly and tailor-made synthesis of a broad scope of sulfonyl fluorides containing aromatic, aliphatic, and heterocyclic groups [35].

The telescopic mechanosynthesis of sulfonamides via a one-pot-double-step procedure mediated by solid sodium hypochlorite has emerged as another important green chemistry approach [26]. This protocol involves a tandem oxidation-chlorination reaction on disulfides in the presence of a catalytic solid acidic species, followed by amination prompted by a Lewis acid-base solid inorganic reagent [26]. The methodology works effectively with both aromatic and aliphatic disulfides and amines while paying attention to environmental concerns and avoiding harsh purification conditions [26].

Green MethodEnvironmental BenefitsSustainability MetricsApplicationsReference
Mechanochemical sulfonylationMetal-free, base-free, oxidant-freeExcellent atom economy, E-factor, EcoScaleVinyl sulfone synthesis [25] [26]
Solvent-free sulfonylationRoom temperature, no catalyst required100% yield without additivesAniline and alcohol sulfonylation [34]
Water-assisted grindingMetal-catalyst-free, short reaction timeUp to 92% yield, excellent mass yieldDecarboxylative sulfonylation [25]
SHC5/KF systemNon-toxic byproducts (NaCl, KCl only)High efficiency, low environmental impactSulfonyl fluoride synthesis [12] [35]

Density Functional Theory Analysis of Molecular Orbitals

Density Functional Theory has emerged as a fundamental computational approach for investigating the electronic structure and molecular orbitals of heterocyclic compounds, particularly those containing chloropyridine scaffolds [1] [2]. For 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine, DFT calculations provide crucial insights into the molecular orbital distributions and electronic properties that govern its chemical behavior.

The molecular orbital analysis of chloropyridine derivatives typically employs the B3LYP functional with various basis sets, including 6-311++G(d,p) and 6-311G(d,p), which have demonstrated excellent agreement with experimental observations [3] [4]. In chloropyridine systems, the electron density distribution is significantly influenced by both the electron-withdrawing chlorine substituent and the electron-donating amino group [2]. This electronic configuration creates a unique pattern of Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies that determines the compound's reactivity profile.

The HOMO-LUMO energy gap serves as a critical parameter for understanding chemical reactivity and stability [5] [6]. For chloropyridine amine derivatives, calculations have shown that the energy gap typically ranges between 4.0-5.0 eV, indicating moderate chemical reactivity [4]. The HOMO orbital generally exhibits predominant localization on the amino group and adjacent pyridine carbons, while the LUMO displays significant contribution from the pyridine ring π-system and the chlorine substituent [5].

Table 1 presents representative DFT-calculated molecular orbital parameters for related chloropyridine amine systems:

ParameterB3LYP/6-311++G(d,p)B3LYP/6-31G(d)HF/6-311++G(d,p)
HOMO Energy (eV)-6.24-6.18-7.45
LUMO Energy (eV)-1.32-1.28-0.82
Energy Gap (eV)4.924.906.63
Dipole Moment (D)3.853.784.12

The presence of the azepane-sulfonyl substituent in 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine introduces additional electronic complexity through the sulfonyl group's strong electron-withdrawing character [7]. Computational studies on related sulfonamide systems have demonstrated that the sulfonyl moiety significantly affects the molecular orbital distribution, particularly influencing the LUMO energy levels [8]. The seven-membered azepane ring contributes through its conformational flexibility and electron-donating nitrogen atom, creating a balance between electron-withdrawing and electron-donating effects.

Natural Bond Orbital analysis reveals the extent of charge delocalization and hyperconjugation effects within the molecule [2]. For chloropyridine derivatives, NBO calculations typically show significant π-conjugation stabilization energies ranging from 800-1000 kJ/mol, with the chlorine substitution enhancing π-electron delocalization [2]. The amino group exhibits substantial donor-acceptor interactions with the pyridine π-system, contributing to the overall molecular stability.

Electrostatic potential surface mapping provides additional insights into the reactive sites of the molecule [6]. The amino nitrogen typically displays the most negative electrostatic potential, indicating its nucleophilic character, while the pyridine carbon adjacent to chlorine shows positive potential, suggesting electrophilic reactivity. The sulfonyl oxygens contribute significantly to the negative potential regions, influencing intermolecular interactions and binding affinities.

Chemical reactivity descriptors derived from frontier molecular orbitals include chemical hardness (η), electronegativity (χ), and electrophilicity index (ω) [6]. For chloropyridine derivatives, these parameters typically exhibit values of η = 2.4-2.5 eV, χ = 3.8-4.0 eV, and ω = 3.0-3.2 eV, indicating moderate chemical hardness and electrophilic character [4].

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics simulations represent a powerful computational approach for investigating the dynamic behavior of 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine in protein binding environments. These simulations provide time-dependent insights into binding stability, conformational changes, and intermolecular interactions that are crucial for understanding biological activity [9] [10].

Contemporary MD simulation protocols for sulfonyl-containing compounds typically employ extended simulation times ranging from 50 to 200 nanoseconds to capture meaningful binding dynamics [10] [11]. The AMBER force field, particularly the General AMBER Force Field, has demonstrated excellent performance for heterocyclic compounds containing sulfonamide functionalities [12]. System preparation involves solvation with TIP3P water models and neutralization with appropriate counterions, extending the simulation box by 12 Å in all directions [12].

Binding stability assessment through Root Mean Square Deviation analysis reveals distinct patterns for active versus inactive compounds [10]. For sulfonamide derivatives with biological activity, RMSD values typically stabilize within 15-20 nanoseconds and maintain values below 3.0 Å throughout extended simulations [13]. In contrast, inactive compounds often exhibit continuous RMSD fluctuations exceeding 4.0 Å, indicating unstable binding modes [10].

Table 2 summarizes representative MD simulation parameters for related sulfonyl pyridine systems:

Simulation ParameterValueReference
Simulation Time100-200 ns [10] [14]
Temperature300-310 K [9] [12]
Pressure1 atm [11]
Water ModelTIP3P [12]
Force FieldAMBER ff14SB/GAFF [12]
Cutoff Distance8.0 Å [12]
Integration Time Step2 fs [12]

Protein-ligand interaction analysis through hydrogen bond occupancy calculations provides quantitative measures of binding strength and specificity [9]. Sulfonamide compounds frequently form stable hydrogen bonds with protein backbone atoms, exhibiting occupancy percentages exceeding 70% throughout simulation trajectories [9]. The azepane nitrogen can participate in additional hydrogen bonding or π-cation interactions with aromatic residues, contributing to binding affinity [15].

Binding site water molecule behavior represents a critical aspect of ligand recognition and stability [10]. MD simulations reveal that successful ligands typically displace unfavorable water molecules while preserving bridging waters that facilitate protein-ligand interactions [16]. The sulfonyl oxygens often coordinate with bridging water molecules, creating extended hydrogen bonding networks that enhance binding stability [17].

Root Mean Square Fluctuation analysis of protein residues provides insights into binding-induced conformational changes [13]. Active ligands generally reduce the flexibility of binding site residues, as evidenced by decreased RMSF values compared to apo protein simulations [9]. Critical binding residues typically exhibit RMSF values below 1.5 Å when bound to high-affinity ligands [13].

Free energy calculations using MM-PBSA and MM-GBSA methodologies enable quantitative assessment of binding affinities [14]. These calculations decompose binding free energies into electrostatic, van der Waals, polar solvation, and nonpolar solvation components. For sulfonamide inhibitors, favorable binding typically results from strong electrostatic interactions (-40 to -60 kcal/mol) partially offset by unfavorable polar solvation penalties (20-40 kcal/mol) [8].

Principal Component Analysis of simulation trajectories identifies the dominant conformational motions associated with ligand binding [16]. The first two principal components typically capture 50-60% of the total motion variance, revealing collective movements that facilitate ligand accommodation within binding sites [12]. These analyses often identify allosteric communication pathways between binding sites and functional domains.

Ligand exit pathway analysis through enhanced sampling techniques, such as steered molecular dynamics or metadynamics, reveals the kinetic aspects of binding [18]. These studies demonstrate that high-affinity ligands typically exhibit multiple binding pathways with distinct energy barriers, contributing to residence time and selectivity [18].

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship modeling provides a systematic framework for correlating the structural features of 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine derivatives with their biological activities. QSAR approaches enable the identification of key molecular descriptors that govern activity and facilitate the design of improved analogs [19] [20].

Three-dimensional QSAR methodologies, particularly Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis, have proven highly effective for analyzing heterocyclic sulfonamide compounds [21] [22]. These approaches utilize aligned molecular conformations to generate steric, electrostatic, and additional interaction fields that correlate with biological activity. For sulfonamide derivatives, optimal alignments typically utilize the pyridine ring system as the common structural template [21].

CoMFA studies of related sulfonyl pyridine derivatives have achieved cross-validated correlation coefficients (q²) exceeding 0.70 and conventional correlation coefficients (r²) above 0.95, indicating robust statistical models [22] [23]. Field contribution analyses typically reveal that electrostatic factors account for 40-50% of activity variance, while steric factors contribute 30-40%, with the remaining variance attributed to hydrophobic and hydrogen bonding interactions [21] [22].

Table 3 presents statistical parameters for representative 3D-QSAR models of sulfonamide systems:

Model TypeSEEF-valueComponents
CoMFA0.7180.9770.137263.05
CoMSIA0.6320.9780.137220.84
Combined0.7560.9850.125185.46

Molecular descriptor selection represents a critical aspect of QSAR model development for chloropyridine derivatives [20]. Electronic descriptors, including HOMO-LUMO energies, dipole moments, and atomic charges, frequently emerge as significant variables in activity prediction models [24]. Topological descriptors, such as connectivity indices and path counts, capture the structural complexity introduced by the azepane ring system [25].

Two-dimensional QSAR models utilizing constitutional and topological descriptors have demonstrated predictive capabilities for aminopyridine derivatives with correlation coefficients exceeding 0.80 [20]. These models typically incorporate descriptors related to molecular size, branching, and heteroatom content, providing interpretable structure-activity relationships [26].

Pharmacophore modeling based on QSAR-derived insights identifies essential structural features for biological activity [20]. For sulfonamide compounds targeting specific protein classes, pharmacophores typically include hydrogen bond acceptor sites corresponding to sulfonyl oxygens, hydrophobic regions encompassing the pyridine ring, and potential cation binding sites associated with basic nitrogen atoms [19].

Machine learning approaches, including artificial neural networks and support vector machines, have enhanced QSAR modeling capabilities for complex heterocyclic systems [19]. These methods can capture nonlinear structure-activity relationships that traditional statistical approaches may overlook, achieving improved predictive performance for diverse chemical series [24].

Descriptor interpretation reveals that molecular polarizability, calculated logP values, and topological polar surface area significantly influence biological activity patterns [27]. The azepane ring contribution to molecular volume and flexibility often correlates positively with binding affinity, while excessive lipophilicity may reduce selectivity [25].

External validation using structurally diverse test sets confirms model robustness and predictive reliability [21] [22]. Successful QSAR models for sulfonamide derivatives typically maintain prediction accuracies above 75% for external compounds, demonstrating their utility in virtual screening and lead optimization [26].

Y-randomization studies and bootstrapping analyses provide additional validation metrics, ensuring that observed correlations represent genuine structure-activity relationships rather than chance correlations [22]. These validation procedures are essential for establishing model reliability and identifying potential overfitting issues [28].

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

289.0651756 g/mol

Monoisotopic Mass

289.0651756 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types